molecular formula C19H14FN3O2S B3398654 2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methylphenyl)acetamide CAS No. 1021257-15-7

2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methylphenyl)acetamide

Cat. No.: B3398654
CAS No.: 1021257-15-7
M. Wt: 367.4 g/mol
InChI Key: SWQVSKZUMVOEDS-UHFFFAOYSA-N
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Description

2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methylphenyl)acetamide is a compound of interest in various scientific fields due to its unique chemical structure and potential biological activities. This molecule combines a fluorinated benzothienopyrimidinone core with a substituted acetamide group, offering intriguing possibilities in medicinal chemistry, particularly in the development of novel therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methylphenyl)acetamide generally involves multiple steps, starting with the preparation of the benzothienopyrimidinone core. Key steps may include:

  • The construction of the thienopyrimidine ring system through a cyclization reaction.

  • Acetylation of the resulting intermediate to incorporate the acetamide moiety.

Detailed synthetic routes may vary depending on the specific requirements and starting materials available. Optimizing reaction conditions such as temperature, solvents, and catalysts is crucial to achieve high yields and purity.

Industrial Production Methods: For large-scale production, industrial methods may involve optimized continuous flow processes or batch reactions under controlled conditions. The choice of reagents, solvents, and purification techniques is critical to ensure the scalability and cost-effectiveness of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

  • Oxidation: The compound may be oxidized to introduce additional functional groups or alter existing ones.

  • Reduction: Reduction reactions can modify the oxidation state of the molecule, potentially enhancing or altering its biological activity.

  • Substitution: Substitution reactions, particularly nucleophilic or electrophilic substitutions, can replace specific atoms or groups within the molecule.

Common Reagents and Conditions:
  • Oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution reactions may require halogenated intermediates and appropriate nucleophiles or electrophiles.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. Oxidation might yield oxidized derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions will result in analogs with different substituents.

Scientific Research Applications

Chemistry: 2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methylphenyl)acetamide is of interest in synthetic chemistry as a building block for designing new molecules with potential therapeutic properties.

Biology: In biological research, this compound may be studied for its effects on cellular processes, enzyme interactions, and potential as a lead compound in drug discovery.

Medicine: The pharmacological potential of this compound could be explored for treating various diseases, particularly those involving enzymatic pathways targeted by the compound.

Industry: Industrial applications might include its use in developing chemical probes, agricultural chemicals, or materials science for creating novel compounds with specific properties.

Mechanism of Action

The mechanism of action of 2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methylphenyl)acetamide involves interaction with specific molecular targets, such as enzymes or receptors. The fluorinated benzothienopyrimidinone core is likely to interact with active sites in proteins, affecting their function and thereby exerting biological effects. The acetamide group may contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds:

  • 2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methylphenyl)acetamide

  • 2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-ethylphenyl)acetamide

  • 2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide

Uniqueness: The unique substitution pattern in 2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methylphenyl)acetamide, particularly the presence of the fluorine atom and the specific acetamide group, distinguishes it from similar compounds. These differences can result in distinct biological activities, binding affinities, and pharmacokinetic properties, making it a valuable compound for further research and development.

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Properties

IUPAC Name

2-(9-fluoro-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O2S/c1-11-5-2-3-7-13(11)22-15(24)9-23-10-21-17-16-12(20)6-4-8-14(16)26-18(17)19(23)25/h2-8,10H,9H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWQVSKZUMVOEDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC(=C43)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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